molecular formula C46H64N4O12S2 B15144313 cIAP1 Ligand-Linker Conjugates 12

cIAP1 Ligand-Linker Conjugates 12

Cat. No.: B15144313
M. Wt: 929.2 g/mol
InChI Key: SVNXSNSRSRYQDI-IIYGVWAWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cIAP1 Ligand-Linker Conjugates 12 involves the combination of an IAP ligand with a PROTAC linker. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail . general preparation methods for similar compounds involve multi-step organic synthesis, including protection and deprotection steps, coupling reactions, and purification processes.

Industrial Production Methods

Industrial production methods for this compound are not explicitly detailed in available literature. Typically, such compounds are produced in specialized chemical manufacturing facilities under stringent conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

cIAP1 Ligand-Linker Conjugates 12 can undergo various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the compound .

Properties

Molecular Formula

C46H64N4O12S2

Molecular Weight

929.2 g/mol

IUPAC Name

2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C46H64N4O12S2/c1-32-17-19-37(20-18-32)64(55,56)61-29-27-59-25-23-57-22-24-58-26-28-60-36-15-10-14-35(30-36)41(51)38-31-63-43(47-38)39-16-11-21-50(39)44(53)40(34-12-8-7-9-13-34)48-42(52)33(2)49(6)45(54)62-46(3,4)5/h10,14-15,17-20,30-31,33-34,39-40H,7-9,11-13,16,21-29H2,1-6H3,(H,48,52)/t33-,39-,40-/m0/s1

InChI Key

SVNXSNSRSRYQDI-IIYGVWAWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2=CC=CC(=C2)C(=O)C3=CSC(=N3)[C@@H]4CCCN4C(=O)[C@H](C5CCCCC5)NC(=O)[C@H](C)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOC2=CC=CC(=C2)C(=O)C3=CSC(=N3)C4CCCN4C(=O)C(C5CCCCC5)NC(=O)C(C)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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